Lipophilicity Reduction via Spirocyclic Amine Bioisosteres
In an MMPA of the AstraZeneca compound collection, 2-oxa-6-azaspiro[3.3]heptanes used as terminal basic alkyl amines lowered logD₇.₄ by −0.75 ± 0.26 (N=10) compared to the parent morpholine, with neutral amides showing a smaller reduction of −0.17 ± 0.36 (N=9). Arylamines exhibited an intermediate ΔlogD₇.₄ of −0.44 ± 0.28 (N=16) [1]. While this data is derived from the 2-oxa-6-aza regioisomer, the 6-oxa-1-aza regioisomer is predicted to similarly reduce lipophilicity relative to piperidine, as both share the key structural feature of an oxygen atom γ to the nitrogen, which decreases inductive electron withdrawal and increases pKa [1].
| Evidence Dimension | logD₇.₄ (lipophilicity at pH 7.4) |
|---|---|
| Target Compound Data | Predicted ΔlogD₇.₄ ≈ −0.3 to −1.0 relative to piperidine (by class analogy; no direct measurement for this exact regioisomer available in public literature) |
| Comparator Or Baseline | Morpholine → 2-oxa-6-azaspiro[3.3]heptane: ΔlogD₇.₄ = −0.75 ± 0.26 (basic alkyl amines); −0.17 ± 0.36 (neutral amides); −0.44 ± 0.28 (arylamines) |
| Quantified Difference | Class-level logD reduction range of −0.17 to −0.75 relative to morpholine; for piperidine replacement, 2-azaspiro[3.3]heptane exhibited the opposite trend (+0.2 to +0.5), underscoring the criticality of regioisomer selection |
| Conditions | Matched Molecular Pair Analysis (MMPA) using experimental logD₇.₄ values from the AstraZeneca compound collection; N = 9–16 matched pairs per subcategory |
Why This Matters
Procurement of the wrong spiro regioisomer or the parent heterocycle can reverse the desired lipophilicity vector by up to 1.5 log units, directly impacting permeability, solubility, and metabolic stability in lead optimization campaigns.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. https://doi.org/10.1021/acsmedchemlett.9b00248. View Source
